molecular formula C22H14Cl2O2 B2557432 6-Chloro-3-(2-chlorophenyl)-7-methyl-4-phenylchromen-2-one CAS No. 263365-15-7

6-Chloro-3-(2-chlorophenyl)-7-methyl-4-phenylchromen-2-one

Cat. No.: B2557432
CAS No.: 263365-15-7
M. Wt: 381.25
InChI Key: PGIQNGGXEGZBSB-UHFFFAOYSA-N
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Description

The compound “6-Chloro-3-(2-chlorophenyl)-7-methyl-4-phenylchromen-2-one” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .


Synthesis Analysis

The synthesis of such complex organic molecules often involves multiple steps and various chemical reactions. While there isn’t specific information available on the synthesis of “this compound”, similar compounds have been synthesized using various methods such as ester rearrangement, hydrolysis of phenolic esters or ethers, reduction of quinones, and more .

Scientific Research Applications

Synthesis and Crystal Structure

6-Chloro-3-(2-chlorophenyl)-7-methyl-4-phenylchromen-2-one, due to its complex chlorinated phenyl structure, has been a subject of interest in the field of chemical synthesis and crystallography. For example, the synthesis and structural characterization of related compounds have been detailed, providing insights into their crystal structures and molecular modeling. The refinement of such structures has contributed to understanding the orientations and occupancy of Cl atoms attached to the phenyl groups, enhancing knowledge on intermolecular hydrogen bonds and C=H...O interactions (Héctor Novoa de Armas et al., 2000).

Polymerization Catalysts

Derivatives of this compound have been explored as potential catalysts in olefin polymerization. The synthesis of new ligands and their palladium and nickel complexes highlights their application in the polymerization properties of ethene, showcasing the influence of chlorophenyl groups on catalytic activity (Markus B. Schmid et al., 2001).

Photophysical and Redox Behavior

The photophysical and redox properties of cyclometalated complexes involving chlorophenyl-related compounds have been thoroughly investigated. These studies reveal how substituents influence redox and absorption properties, contributing to the development of luminescent materials with potential applications in optoelectronics and sensing technologies (F. Neve et al., 1999).

Catalytic Activity and Heck Reaction

Compounds with chlorophenyl groups have demonstrated high catalytic activity, particularly in the Heck coupling reaction. The synthesis of complexes and their efficiency as catalysts highlight the potential for creating more efficient pathways in organic synthesis, enabling the development of novel pharmaceuticals and materials (D. Das et al., 2009).

Environmental Applications

The adsorption and catalyzed formation of dioxin compounds on copper surfaces involving chlorophenol molecules offer insights into environmental remediation techniques. These studies contribute to a better understanding of the mechanisms behind pollutant formation and potential strategies for their mitigation (M. Altarawneh et al., 2008).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. Unfortunately, the specific mechanism of action for “6-Chloro-3-(2-chlorophenyl)-7-methyl-4-phenylchromen-2-one” is not clearly recognized .

Properties

IUPAC Name

6-chloro-3-(2-chlorophenyl)-7-methyl-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2O2/c1-13-11-19-16(12-18(13)24)20(14-7-3-2-4-8-14)21(22(25)26-19)15-9-5-6-10-17(15)23/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIQNGGXEGZBSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=C(C(=O)O2)C3=CC=CC=C3Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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